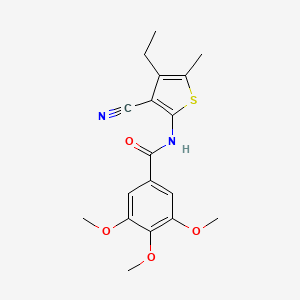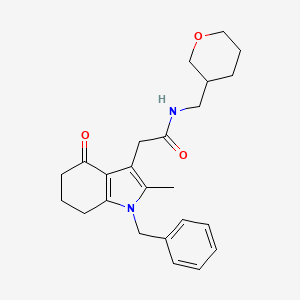
N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as DMFP-DABCO, is a chemical compound that has gained significant attention in scientific research. The compound is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that the compound acts as a modulator of the immune system and the nervous system. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been shown to modulate the activity of dopamine and acetylcholine receptors, which are involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease in animal models.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have significant biological activity. However, the compound has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its safety and toxicity.
将来の方向性
There are several future directions for research on N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide. One area of research is the development of more water-soluble derivatives of the compound, which could improve its bioavailability and efficacy. Another area of research is the study of the compound's safety and toxicity, which could help to determine its potential for use in humans. Finally, the compound could be studied for its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
This compound is a chemical compound that has significant potential for use in scientific research. The compound has been shown to have anti-inflammatory, analgesic, and antitumor properties, and it has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. While the compound has some limitations, it has several advantages for use in lab experiments. Future research on this compound could lead to the development of new therapies for various diseases.
合成法
N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is synthesized through a multistep process. The first step involves the reaction of 2,6-dimethylphenylamine with 4-fluorobenzoyl chloride to form N-(2,6-dimethylphenyl)-4-fluorobenzamide. The second step involves the reaction of the intermediate product with piperidinecarboxylic acid to form this compound. The final product is purified through recrystallization.
科学的研究の応用
N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been used in scientific research as a potential therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. The compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-5-3-6-15(2)19(14)23-20(25)17-7-4-12-24(13-17)21(26)16-8-10-18(22)11-9-16/h3,5-6,8-11,17H,4,7,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREMFDRLTQPKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6092934.png)

![1-[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-furyl]-N,N-dimethylmethanamine](/img/structure/B6092949.png)
![3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6092954.png)
![N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6092971.png)
![(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6092976.png)

![5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6092992.png)
![2-[4-(1-benzyl-4-piperidinyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6093003.png)
![methyl 1-(3-{3-[(cyclobutylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6093023.png)
![3-methyl-N-[({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6093028.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6093036.png)
![3-{2-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6093044.png)
![5-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6093053.png)
